Des-5'-chloro-4-fluorobenzyl Mosapride, with the CAS number 170799-30-1, is recognized for its role in gastrointestinal treatments. It is a derivative of Mosapride, which itself is known for its prokinetic properties and serotonergic agonism. The molecular formula for Des-5'-chloro-4-fluorobenzyl Mosapride is , and it has a molecular weight of approximately 279.33 g/mol .
The synthesis of Des-5'-chloro-4-fluorobenzyl Mosapride involves several key steps, typically starting from readily available precursors. The general synthetic pathway can be summarized as follows:
The synthesis parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. Detailed reaction conditions are typically proprietary or found in specialized literature.
The molecular structure of Des-5'-chloro-4-fluorobenzyl Mosapride can be described using various structural representations:
CCOc1cc(N)c(Cl)cc1C(=O)NCC2CNCCO2
InChI=1S/C14H21ClN3O3/c1-2-20-13-6-12(16)11(15)5-10(13)14(19)18-8-9-7-17-3-4-21-9/h5-6,9,17H,2-4,7-8,16H2,1H3,(H,18,19)
The compound features a benzamide core with an ethoxy group and a morpholine moiety, contributing to its pharmacological properties.
Des-5'-chloro-4-fluorobenzyl Mosapride participates in various chemical reactions typical of benzamide derivatives:
These reactions are essential for both synthetic applications and metabolic studies.
Des-5'-chloro-4-fluorobenzyl Mosapride exerts its pharmacological effects primarily through interaction with serotonin receptors and other gastrointestinal targets:
Studies indicate that its mechanism may involve modulation of neurotransmitter release in the gut, contributing to its therapeutic efficacy .
Des-5'-chloro-4-fluorobenzyl Mosapride exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 279.33 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Storage Conditions | -20°C |
These properties are crucial for its handling in laboratory settings and pharmaceutical formulations.
Des-5'-chloro-4-fluorobenzyl Mosapride finds applications primarily in pharmaceutical research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2